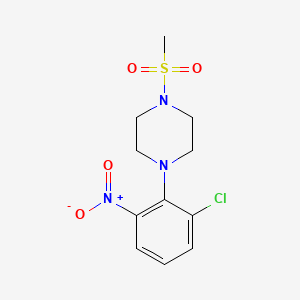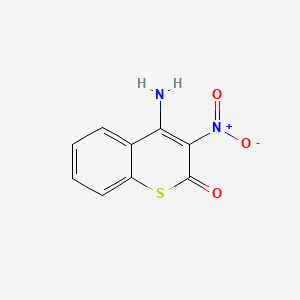
1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a piperazine derivative that has been synthesized using various methods. It has been shown to have a mechanism of action that affects biochemical and physiological processes, making it a useful tool for studying these processes. In
Mécanisme D'action
The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine involves the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and regulation. This inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of other enzymes such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to affect neurotransmitter systems, making it a potential therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is a relatively simple compound to synthesize and has been shown to have a wide range of applications in scientific research. Additionally, this compound has been shown to have low toxicity, making it a safe tool for studying biochemical and physiological processes.
However, there are also limitations to using this compound in lab experiments. One limitation is that it may not be effective in all types of cancer cells, making it less useful for certain types of cancer research. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of research.
Orientations Futures
There are several future directions for research involving 1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to further study its mechanism of action and its effects on biochemical and physiological processes. Additionally, this compound could be used as a tool for studying the activity of certain enzymes and for investigating the role of histone deacetylases in gene expression and regulation.
Conclusion
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. This compound has been used in various scientific research applications and has several advantages for lab experiments. However, there are also limitations to using this compound in research, and its mechanism of action is not fully understood. Future research directions include investigating its potential as a therapeutic agent and further studying its mechanism of action and effects on biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine has been reported in several studies. One method involves the reaction of 1-(2-chloro-6-nitrophenyl)piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-(2-chloro-6-nitrophenyl)piperazine with dimethyl sulfoxide and a base such as potassium carbonate. Both methods have been shown to yield the desired product in moderate to good yields.
Applications De Recherche Scientifique
1-(2-chloro-6-nitrophenyl)-4-(methylsulfonyl)piperazine has been used in various scientific research applications. One study showed that this compound can inhibit the growth of cancer cells by inducing apoptosis. Another study demonstrated that it can inhibit the activity of certain enzymes, making it a potential therapeutic agent for various diseases. Additionally, this compound has been used as a tool for studying the mechanism of action of certain drugs and for investigating biochemical and physiological processes.
Propriétés
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4S/c1-20(18,19)14-7-5-13(6-8-14)11-9(12)3-2-4-10(11)15(16)17/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLVCNKHMYDQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5064387.png)

![N-(3,4-dimethylphenyl)-2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5064412.png)
![(3R*,4R*)-1-[(2-methoxy-1-naphthyl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5064417.png)
![ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B5064437.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5064438.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5064445.png)
![N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5064460.png)

![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5064481.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5064486.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}azocane](/img/structure/B5064490.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064493.png)